tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

tert-Butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate (CAS 1850305-51-9), also designated N-Boc-(S)-4-methyl-1,2,3-oxathiazinane 2,2-dioxide, is a six-membered chiral cyclic sulfamidate building block bearing a Boc-protected amine. It belongs to the 1,2,3-oxathiazinane-2,2-dioxide heterocycle class, which has been extensively employed as versatile intermediates for the synthesis of amine derivatives, unnatural amino acids, and biologically active compounds through nucleophilic ring-opening reactions.

Molecular Formula C9H17NO5S
Molecular Weight 251.30 g/mol
CAS No. 1850305-51-9
Cat. No. B6609264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate
CAS1850305-51-9
Molecular FormulaC9H17NO5S
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO5S/c1-7-5-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
InChIKeyBUKLBVNCVKRWDW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate (CAS 1850305-51-9): Chiral Cyclic Sulfamidate Intermediate for Stereocontrolled Synthesis


tert-Butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate (CAS 1850305-51-9), also designated N-Boc-(S)-4-methyl-1,2,3-oxathiazinane 2,2-dioxide, is a six-membered chiral cyclic sulfamidate building block bearing a Boc-protected amine [1]. It belongs to the 1,2,3-oxathiazinane-2,2-dioxide heterocycle class, which has been extensively employed as versatile intermediates for the synthesis of amine derivatives, unnatural amino acids, and biologically active compounds through nucleophilic ring-opening reactions [2]. This compound is commercially available from multiple suppliers with purities ranging from 95% to 97% .

Why Generic Substitution Fails for tert-Butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate in Chiral Synthesis


Substituting this compound with a generic achiral analog, a regioisomer, or even its enantiomer introduces unacceptable risk of stereochemical erosion in downstream products. The (S)-configuration at the 4-position is the critical determinant of the absolute stereochemistry of ring-opened products; nucleophilic attack at the C-4 position proceeds with inversion of configuration, directly transferring chirality to the product [1]. Use of the (R)-enantiomer (CAS 2422150-99-8) would yield the opposite enantiomeric series. Likewise, substitution with a five-membered oxathiazolidine analog or a non-Boc-protected variant would alter both the steric environment and the protecting group compatibility, compromising reaction selectivity and yield in multi-step sequences .

Procurement-Grade Quantitative Evidence for tert-Butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate


Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer Purity and Price Benchmarking

The (S)-enantiomer (CAS 1850305-51-9) and (R)-enantiomer (CAS 2422150-99-8) are both commercially available. The (S)-enantiomer is offered at 95% purity (Enamine) [1] and 97% purity (Amatek Scientific) , while the (R)-enantiomer is listed at 95% purity (AchemBlock) . The choice between enantiomers is determinative for downstream stereochemistry: the (S)-form provides (R)-configured ring-opened products via SN2 inversion at C-4, while the (R)-form provides the opposite enantiomer. No standard achiral alternative exists that can replicate this stereochemical outcome.

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Protecting Group Strategy: Boc vs. Cbz Protection on Oxathiazinane Scaffolds

This compound employs a Boc (tert-butoxycarbonyl) protecting group, which is cleavable under acidic conditions (e.g., TFA, HCl/dioxane). The analog N-Cbz-1,2,3-oxathiazinane 2,2-dioxide (CAS 1396762-51-8) employs a Cbz group, cleavable by hydrogenolysis . This represents a fundamental divergence in synthetic compatibility: Boc protection is orthogonal to hydrogenation-sensitive functionalities and solid-phase peptide synthesis (SPPS) protocols, whereas Cbz is orthogonal to acid-labile substrates. Selection between these two protecting groups dictates the entire downstream synthetic sequence.

Protecting Group Chemistry Solid-Phase Synthesis Orthogonal Deprotection

Ring Size Selectivity: Six-Membered Oxathiazinane vs. Five-Membered Oxathiazolidine Reactivity

Six-membered cyclic sulfamidates (oxathiazinanes) and five-membered analogs (oxathiazolidines) exhibit markedly different reactivity profiles toward nucleophiles. Posakony and Tewson (2002) demonstrated that a 4,4-dimethyl-substituted five-membered sulfamidate reacted with a broad panel of seven nucleophiles (azide, cyanide, fluoride, butylamine, sec-butylamine, tert-amylamine, imidazole), whereas the sterically hindered six-membered sulfamidate (compound 6) reacted only with azide, cyanide, and fluoride . This differential reactivity is critical for chemoselective transformations where over-reaction must be avoided. The (S)-4-methyl substitution on the six-membered oxathiazinane ring of CAS 1850305-51-9 introduces steric hindrance at the C-4 electrophilic center, which is expected to further modulate nucleophile scope relative to unsubstituted or gem-dimethyl five-membered analogs.

Nucleophilic Ring-Opening Steric Effects Cyclic Sulfamidate

Mechanistic Utility: Oxathiazinane Ring-Opening as a Gateway to Enantiopure γ-Substituted α-Amino Acids

The oxathiazinane scaffold serves as a chiral β-alanine cation equivalent. Atfani, Wei, and Lubell (2001) demonstrated that the structurally analogous (4S)-tert-butyl 2,2-dioxo-3-PhF-1,2,3-oxathiazinane-4-carboxylate reacted with nitrogen, sulfur, and oxygen nucleophiles to provide enantiopure γ-substituted α-amino acids in >97% ee [1]. While direct data for the N-Boc-(S)-4-methyl variant are not published, the conserved (4S) configuration and six-membered oxathiazinane core predict an analogous stereospecific ring-opening pathway delivering enantiopure γ-substituted products with high fidelity. This compound type has been specifically highlighted as a 'useful chiral synthon' in recent enantioselective methodology development [2].

Unnatural Amino Acids Enantioselective Synthesis Chiral Pool Synthesis

Commercial Availability and Price Benchmarking: (S)-Enantiomer vs. (R)-Enantiomer at 1g Scale

At the 1-gram scale, the (S)-enantiomer (CAS 1850305-51-9) is priced at approximately $499 (Enamine, 95% purity) whereas the (R)-enantiomer (CAS 2422150-99-8) is priced at $780 (AchemBlock, 95% purity), representing a 56% premium for the (R)-form at this scale [1]. Both enantiomers are available at the 95% purity grade, making the (S)-enantiomer the more cost-effective choice when absolute configuration requirements are satisfied by the (S)-form.

Chemical Procurement Cost Comparison Supply Chain

Oxathiazinane Class Antineoplastic Activity: Structural Prerequisites for Biological Efficacy

A structure-activity relationship (SAR) study on oxathiazinane derivatives by Majchrzak-Stiller et al. (2023) evaluated six derivatives (2255, 2256, 2287, 2289, 2293, 2296) against GP-2250 (Misetionamide) for antineoplastic and antibacterial activity [1]. Compounds GP-2250, 2293, 2289, and 2296 showed antineoplastic activity across four cancer entities (breast, skin, pancreas, colon) and antibacterial activity against multiple strains including MRSA, whereas derivatives 2255, 2256, and 2287 lacked both activities. The active compounds induced ROS levels up to 110% relative to untreated controls. This class-level SAR demonstrates that minor structural modifications within the oxathiazinane scaffold can produce a binary active/inactive switch. The N-Boc-(S)-4-methyl substitution pattern on CAS 1850305-51-9 represents a distinct structural subtype that has not been directly tested in this assay panel, and its biological activity cannot be predicted from existing data.

Antineoplastic GAPDH Inhibition Structure-Activity Relationship

Optimal Application Scenarios for tert-Butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate


Stereospecific Synthesis of (R)-Configured γ-Substituted Amino Alcohols and Amines

This compound is the reagent of choice when a synthetic route demands an (R)-configured γ-amino alcohol or chiral amine building block. Nucleophilic ring-opening at the C-4 position proceeds via SN2 inversion, converting the (S)-configured sulfamidate into an (R)-configured acyclic product [1]. This stereospecific transformation is documented in the oxathiazinane literature for closely related substrates and is mechanistically robust. Potential nucleophiles include azide (for subsequent Staudinger reduction to amines), cyanide (for nitrile homologation), and heteroatom nucleophiles (O-, S-, N-) compatible with the Boc protecting group .

Solid-Phase Peptide Synthesis (SPPS) and Orthogonal Protecting Group Strategies

The Boc protecting group on this compound is orthogonal to Fmoc-based SPPS protocols, making it suitable for integration into solid-phase synthesis workflows. The acid-labile Boc group can be selectively removed (TFA) after resin cleavage of Fmoc-protected peptides, enabling sequential deprotection strategies [1]. This contrasts with the Cbz-protected analog (CAS 1396762-51-8), which requires hydrogenolysis and is incompatible with hydrogenation-labile functionalities or resin-bound intermediates. Procurement of the Boc variant is therefore mandatory for SPPS applications requiring orthogonal acidolytic deprotection.

Chemoselective Ring-Opening in Complex Molecule Total Synthesis

The attenuated reactivity of the six-membered oxathiazinane scaffold relative to five-membered oxathiazolidines provides a chemoselectivity advantage in complex molecule synthesis. Where a five-membered sulfamidate would react promiscuously with a wide range of nucleophiles (7 of 7 tested in benchmark studies), the sterically encumbered six-membered analog accepts only the most reactive nucleophiles (3 of 7 tested) [1]. This inherent selectivity filter is valuable in late-stage functionalization of advanced intermediates bearing multiple potentially reactive sites, where over-reaction must be minimized.

Enantiopure Unnatural Amino Acid Library Construction

This oxathiazinane serves as a chiral β-alanine cation equivalent for the divergent synthesis of enantiopure γ-substituted α-amino acids. The literature precedent with a structurally analogous (4S)-oxathiazinane demonstrated >97% ee across a panel of N-, S-, and O-nucleophiles [1]. Academic and industrial medicinal chemistry groups constructing libraries of unnatural amino acids for structure-activity relationship studies can leverage this compound as a single chiral-pool entry point to diverse, stereochemically defined products. The Boc group on the sulfamidate nitrogen is retained in the ring-opened product, providing a protected amine ready for subsequent peptide coupling or further elaboration.

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